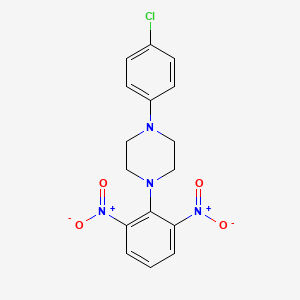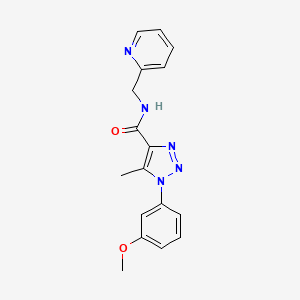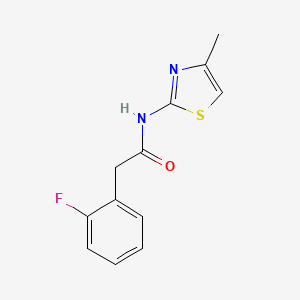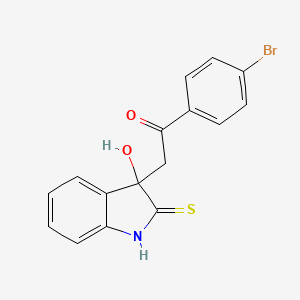![molecular formula C11H10ClN3O2 B5143360 [1-(3-氯苯基)-5-甲基-1H-1,2,3-三唑-4-基]乙酸](/img/structure/B5143360.png)
[1-(3-氯苯基)-5-甲基-1H-1,2,3-三唑-4-基]乙酸
描述
Synthesis Analysis
Synthesis of triazole derivatives, including those similar to our compound of interest, involves various chemical strategies. A notable method includes the reaction of azidoacetamides with β-ketoesters and acetylacetone under metal-free conditions, leading to 1,5-disubstituted 1,2,3-triazoles. This approach provides a versatile route to triazole derivatives, showcasing the chemical flexibility of incorporating the triazole core into complex molecules (Pokhodylo, Savka, & Obushak, 2020).
科学研究应用
合成和表征
合成方法:已合成多种与[1-(3-氯苯基)-5-甲基-1H-1,2,3-三唑-4-基]乙酸密切相关的化合物,为三唑衍生物的结构和合成方面提供了见解。例如,Şahin 等人(2014 年)报道了 4-氨基-3-(乙基)-5-(4-氯苯基)-4H-1,2,4-三唑的合成和结构研究,展示了 X 射线衍射和 NMR 等表征技术 (Şahin、Kantar、Şaşmaz、Gümrükçüoğlu 和 Büyükgüngör,2014 年)。
结构表征:Kariuki 等人(2021 年)进行了一项涉及相关化合物合成和结构表征的研究,展示了晶体学在理解此类分子的分子构象方面的重要性 (Kariuki、Abdel-Wahab 和 El‐Hiti,2021 年)。
化学转化和反应
环加成和重排反应:Pokhodylo 等人(2009 年)描述了芳基叠氮化物与乙酰丙酮的环加成反应以获得 1,2,3-三唑衍生物,展示了三唑化合物在化学转化中的多功能性 (Pokhodylo、Savka、Matiichuk 和 Obushak,2009 年)。
衍生物的合成:Pokhodylo 等人(2020 年)关于 (1H-1,2,3-三唑-1-基)乙酸衍生物合成的研究突出了使用基础三唑结构创建各种结构多样的化合物的潜力 (Pokhodylo、Savka 和 Obushak,2020 年)。
药物发现中的应用
- 药物发现的构建模块:Pokhodylo 等人(2021 年)的研究表明,与本化合物具有核心结构的完全取代的 (1H-1,2,3-三唑-4-基)乙酸是药物发现的有希望的构建模块。这表明这些化合物在药物化学中的潜在应用 (Pokhodylo、Savka 和 Obushak,2021 年)。
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to bind to various receptors and exert their biological effects.
Biochemical Pathways
For instance, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is known to regulate plant growth and development . It’s possible that the compound “2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid” might affect similar biochemical pathways.
Pharmacokinetics
The compound’s solubility in various solvents such as chloroform, dmso, and methanol suggests that it might have good bioavailability. The compound’s pKa value of 4.07 also indicates that it might be well-absorbed in the gastrointestinal tract.
Result of Action
Based on the structural similarity to indole derivatives, it can be hypothesized that the compound might exert various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
安全和危害
未来方向
属性
IUPAC Name |
2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-7-10(6-11(16)17)13-14-15(7)9-4-2-3-8(12)5-9/h2-5H,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOHMNHHPAHXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-chloro-4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143285.png)
![2-chloro-N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5143292.png)

![2-{2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5143306.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B5143310.png)
![3-ethyl-5-(5-nitro-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143316.png)

![4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5143331.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}](/img/structure/B5143352.png)



![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5143387.png)
![diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonate](/img/structure/B5143395.png)